5-EAPB hydrochloride

Catalog No.
S821047
CAS No.
1823776-22-2
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-EAPB hydrochloride

CAS Number

1823776-22-2

Product Name

5-EAPB hydrochloride

IUPAC Name

1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H

InChI Key

YJEXOIDIYJUVNS-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl

Synonyms

5-(2-Ethylaminopropyl)Benzofuran

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl

5-APB (hydrochloride) is a stimulant and entactogen belonging to the amphetamine class of psychoactive designer drugs. 5-EAPB is an analog of 5-APB that is characterized by an ethyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

5-EAPB hydrochloride (1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride) is a high-purity synthetic benzofuran derivative utilized primarily as an analytical reference standard and in vitro monoamine transporter probe . Characterized by its N-ethylated 1-methyl-2-aminoethyl side chain, the compound acts as a substrate-type releaser at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [1]. For institutional procurement, the hydrochloride salt is the preferred form due to its crystalline stability and validated solubility profile—reaching 10 mg/mL in PBS (pH 7.2) and 25 mg/mL in DMSO—ensuring seamless integration into aqueous neuropharmacological assays and LC-MS/MS forensic calibration workflows [2].

Substituting 5-EAPB with closely related structural analogs, such as 5-MAPB (the N-methyl derivative) or 5-APB (the primary amine), fundamentally alters assay outcomes and invalidates targeted forensic panels[1]. In neurochemical research, the specific N-ethyl substitution of 5-EAPB significantly attenuates dopaminergic and noradrenergic efflux relative to 5-MAPB, shifting the pharmacological profile toward highly selective serotonin release[2]. Furthermore, in pharmacokinetic and toxicological screening, 5-EAPB serves as the obligatory parent compound for tracking N-deethylation metabolic pathways; utilizing 5-APB as a substitute prevents the quantification of parent-to-metabolite ratios critical for LC-MS/MS forensic validation .

Enhanced Serotonergic Selectivity via Attenuated Dopamine/Norepinephrine Efflux

In comparative in vitro monoamine efflux assays utilizing transfected HEK cells, 5-EAPB demonstrates a distinct pharmacological divergence from its analogs. The N-ethylation of the amine reduces the magnitude of norepinephrine and dopamine release compared to the N-methylated analog (5-MAPB) and the primary amine (5-APB), while maintaining potent serotonin (SERT) releasing properties [1]. This structural modification yields a fundamentally lower DAT/SERT release ratio, minimizing dopaminergic interference during targeted serotonergic studies [2].

Evidence DimensionDAT/SERT Release Ratio and Monoamine Efflux Profile
Target Compound Data5-EAPB (Maintains 5-HT release with attenuated DA/NE efflux)
Comparator Or Baseline5-MAPB / 5-APB (Higher relative DA/NE efflux)
Quantified DifferenceStructurally driven reduction in dopaminergic/noradrenergic assay noise
ConditionsIn vitro [3H]monoamine efflux assay in transfected HEK cells

Procurement of 5-EAPB is essential for neuropharmacological studies requiring isolated serotonergic activation without the confounding dopaminergic stimulation inherent to 5-MAPB.

Optimized Assay Compatibility via Hydrochloride Salt Solubility

The hydrochloride salt form of 5-EAPB provides highly reproducible dissolution profiles critical for standardized in vitro dosing. Quantitative solubility testing demonstrates dissolution rates of 25 mg/mL in DMSO and DMF, and 10 mg/mL in physiologically relevant buffers such as PBS (pH 7.2) . In contrast, the uncharacterized freebase form exhibits poor aqueous solubility, leading to precipitation and inconsistent bioavailability in physiological media[1].

Evidence DimensionSolubility in physiological and polar organic solvents
Target Compound Data5-EAPB HCl (10 mg/mL in PBS pH 7.2; 25 mg/mL in DMSO/DMF)
Comparator Or Baseline5-EAPB Freebase (Poor aqueous solubility / uncharacterized)
Quantified DifferenceGuaranteed 10 mg/mL aqueous buffer solubility
ConditionsStandardized dissolution at standard temperature and pressure

The validated solubility of the hydrochloride salt ensures immediate compatibility with aqueous biological assays, preventing the dosing inconsistencies and solvent-induced cytotoxicity associated with freebase formulations.

Essential Parent-Compound Reference for N-Dealkylation Metabolism Studies

In metabolic profiling and forensic toxicology, 5-EAPB is required as the primary parent standard to track in vivo N-deethylation pathways. Analytical studies confirm that 5-EAPB metabolizes into 5-APB (the primary amine) . Procuring 5-EAPB allows laboratories to establish accurate degradation kinetics and parent-to-metabolite ratios (5-EAPB:5-APB) in LC-MS/MS hair and plasma analyses, an analytical baseline that cannot be established by sourcing 5-APB alone [1].

Evidence DimensionMetabolic precursor-product tracking
Target Compound Data5-EAPB (Parent compound subject to N-deethylation)
Comparator Or Baseline5-APB (Downstream metabolite)
Quantified DifferenceEnables quantification of N-deethylation kinetics
ConditionsLC-MS/MS pharmacokinetic and forensic screening

Toxicology and PK laboratories must procure the exact 5-EAPB standard to accurately calibrate LC-MS/MS assays for parent-drug detection and to map the complete metabolic degradation pathway.

Selective Serotonergic Probe in Neuropharmacology Assays

Due to its attenuated dopaminergic and noradrenergic efflux compared to 5-MAPB, 5-EAPB hydrochloride is the optimal choice for in vitro [3H]monoamine release assays targeting isolated SERT activity [1].

LC-MS/MS Calibration for Forensic and Toxicological Screening

As the parent compound to the metabolite 5-APB, 5-EAPB is strictly required for developing quantitative LC-MS/MS panels that measure N-deethylation kinetics in biological matrices such as hair and plasma [2].

Standardized Aqueous Dosing in Preclinical Behavioral Models

The validated 10 mg/mL solubility of the hydrochloride salt in PBS (pH 7.2) makes 5-EAPB ideal for preclinical in vivo studies (e.g., conditioned place preference assays), eliminating the need for harsh organic solvents that could confound behavioral data .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

239.1076919 g/mol

Monoisotopic Mass

239.1076919 g/mol

Heavy Atom Count

16

UNII

67LF6C2265

Wikipedia

1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

Dates

Last modified: 08-15-2023
1.Stanczuk, A.,Morris, N.,Gardner, E.A., et al. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Test.Anal. 5(4), 270-276 (2013).

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